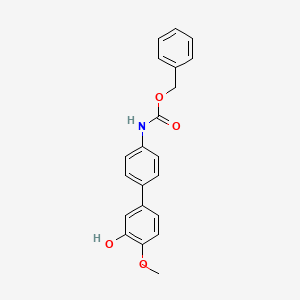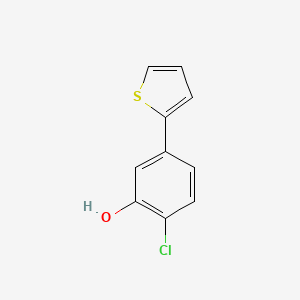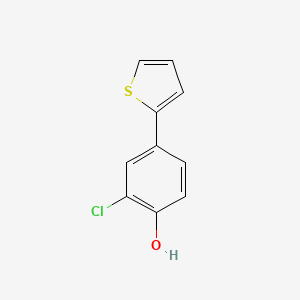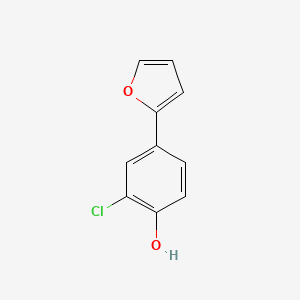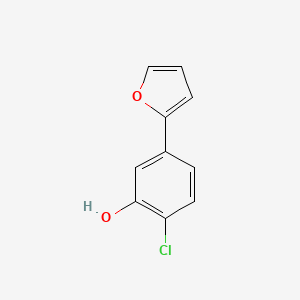
3-Chloro-5-(4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methylphenyl)phenol, or CMPP for short, is a synthetic organic compound with a molecular formula of C9H9ClO. CMPP is a white crystalline solid with a melting point of 137-139°C and a boiling point of 255°C. It is insoluble in water, but soluble in ethanol and other organic solvents. CMPP is a common intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals.
Applications De Recherche Scientifique
CMPP has been studied extensively in scientific research for its wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals. CMPP has also been used as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. Additionally, it has been studied for its potential as a biosensor, a drug delivery system, and a nanomaterial.
Mécanisme D'action
CMPP has been shown to act as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. As an antioxidant, CMPP has been found to scavenge free radicals and inhibit the oxidation of lipid molecules. As a corrosion inhibitor, CMPP has been shown to form a protective film on the surface of metals and prevent corrosion. As an antimicrobial agent, CMPP has been found to inhibit the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
CMPP has been studied for its potential biochemical and physiological effects. In animal studies, CMPP has been found to have anti-inflammatory, analgesic, and antispasmodic properties. Additionally, CMPP has been found to reduce the production of pro-inflammatory mediators, such as nitric oxide, and to reduce the levels of inflammatory markers, such as C-reactive protein. CMPP has also been found to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
CMPP has several advantages and limitations for use in lab experiments. The main advantage of CMPP is its availability and low cost. Additionally, CMPP is relatively stable and can be stored for long periods of time. However, CMPP is insoluble in water and can be difficult to dissolve in organic solvents. Additionally, CMPP is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research on CMPP. These include further investigation of its biochemical and physiological effects, its potential as a biosensor and drug delivery system, and its use as a nanomaterial. Additionally, further research on the synthesis of CMPP and its applications in organic synthesis and chemical reactions is needed. Finally, research on the safety and toxicity of CMPP is needed to ensure its safe and effective use in laboratory experiments and commercial applications.
Méthodes De Synthèse
CMPP is synthesized through a three-step process involving the reaction of 4-methylphenol with chlorine and sodium hydroxide. In the first step, 4-methylphenol is reacted with chlorine gas in a solvent such as dichloromethane to form 4-chloro-4-methylphenol. In the second step, 4-chloro-4-methylphenol is reacted with sodium hydroxide in a solvent such as ethanol to form 3-chloro-5-(4-methylphenyl)phenol. In the third step, the product is purified by recrystallization from ethanol or other solvents.
Propriétés
IUPAC Name |
3-chloro-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUGCQSOOCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685831 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylphenyl)phenol | |
CAS RN |
1261891-77-3 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


